molecular formula C13H20N2O B13528073 1-(3-Methoxy-4-methylbenzyl)piperazine

1-(3-Methoxy-4-methylbenzyl)piperazine

Cat. No.: B13528073
M. Wt: 220.31 g/mol
InChI Key: JHDAKBZWWNLGCY-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-methoxy-4-methylbenzyl group

Preparation Methods

The synthesis of 1-(3-Methoxy-4-methylbenzyl)piperazine typically involves the reaction of piperazine with 3-methoxy-4-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(3-Methoxy-4-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the benzyl group, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxy-4-methylbenzyl)piperazine has several scientific research applications, including:

    Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.

    Chemical Research: In chemical research, this compound is used as a starting material for the synthesis of more complex molecules. It serves as a versatile scaffold for the development of new compounds with desired properties.

    Biological Studies: Researchers use this compound to study its biological activity and potential effects on different biological systems. It may be investigated for its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-methylbenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in pharmaceuticals or biological studies.

Comparison with Similar Compounds

1-(3-Methoxy-4-methylbenzyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)piperazine: This compound has a similar structure but with a different substitution pattern on the benzyl group. It may exhibit different chemical and biological properties due to this variation.

    1-(3-Methylbenzyl)piperazine: Lacking the methoxy group, this compound may have different reactivity and applications compared to this compound.

    1-(3-Methoxybenzyl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[(3-methoxy-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-11-3-4-12(9-13(11)16-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3

InChI Key

JHDAKBZWWNLGCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2)OC

Origin of Product

United States

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